molecular formula C11H17NO B6277419 1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one CAS No. 2763759-59-5

1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one

Cat. No.: B6277419
CAS No.: 2763759-59-5
M. Wt: 179.3
InChI Key:
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Description

1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one is a unique chemical compound with the molecular formula C11H17NO and a molecular weight of 179.3 g/mol. This compound is characterized by its distinctive spirocyclic structure, which includes a nitrogen atom integrated into the spiro system. The presence of the spirocyclic framework imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and resins, where its structural properties contribute to enhanced material performance.

Mechanism of Action

The mechanism by which 1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids, depending on the specific application and target.

Comparison with Similar Compounds

1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one can be compared with other spirocyclic compounds such as:

  • 1-azadispiro[3.1.4{6}.1{4}]undecan-2-one : Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
  • 1-azadispiro[3.1.5{6}.1{4}]dodecane : Lacks the carbonyl group present in 1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one, resulting in different chemical properties and reactivity. The uniqueness of 1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one lies in its specific spirocyclic framework and the presence of the carbonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2763759-59-5

Molecular Formula

C11H17NO

Molecular Weight

179.3

Purity

90

Origin of Product

United States

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